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Compound of Interest

Compound Name: 3-Bromohexan-2-one

Cat. No.: B1654935 Get Quote

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromohexan-2-one

Abstract
3-Bromohexan-2-one is an alpha-halo ketone, a class of organic compounds highly valued for

their synthetic versatility.[1] This guide provides a detailed examination of the molecular

structure, bonding characteristics, and spectroscopic profile of 3-Bromohexan-2-one. It

explores the electronic effects that govern its reactivity and outlines experimental workflows for

its synthesis and characterization. This document is intended for researchers, scientists, and

professionals in drug development who utilize halo-ketones as intermediates in complex

organic synthesis.

Molecular Structure and Identification
3-Bromohexan-2-one is a six-carbon ketone with a bromine atom located on the carbon

adjacent (alpha-position) to the carbonyl group.[1] This substitution pattern is central to its

chemical properties. The molecule possesses a chiral center at the C3 carbon, meaning it can

exist as two enantiomers.

Quantitative and identifying data for 3-Bromohexan-2-one are summarized in the table below.
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Property Value Source

CAS Number 29584-99-4 [2][3][4]

Molecular Formula C₆H₁₁BrO [2][3][4]

Molecular Weight 179.05 g/mol [2][5]

Canonical SMILES CCCC(C(=O)C)Br [2][4]

InChI
InChI=1S/C6H11BrO/c1-3-4-

6(7)5(2)8/h6H,3-4H2,1-2H3
[2][4]

InChIKey
OEQXOJMOWATNQN-

UHFFFAOYSA-N
[2][4]

Hydrogen Bond Acceptor

Count
1 [2][6]

Rotatable Bond Count 3 [2][6]

Topological Polar Surface Area 17.1 Å² [4][6]

Bonding and Electronic Effects
The reactivity of 3-Bromohexan-2-one is a direct consequence of its bonding and the

electronic interplay between the carbonyl group and the adjacent bromine atom.

Carbonyl Group (C=O): The C=O double bond is strong and highly polarized, with the

electronegative oxygen atom drawing electron density from the carbonyl carbon. This

creates a significant dipole and renders the carbonyl carbon electrophilic.

Alpha-Carbon (Cα-Br Bond): The primary electronic feature of α-halo ketones is the inductive

effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond.[7] This

withdrawal of electron density makes the α-carbon (C3) highly electron-deficient and thus

extremely susceptible to nucleophilic attack.[1][7] This enhanced reactivity is significantly

greater than that of a corresponding alkyl halide.[7]

Alpha-Hydrogen Acidity: The presence of two electron-withdrawing groups (the carbonyl and

the halogen) increases the acidity of the hydrogen atoms on the carbons adjacent to the
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carbonyl group.[8] This property is exploited in base-catalyzed reactions like the Favorskii

rearrangement.[1][8]

Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and structural elucidation of 3-
Bromohexan-2-one. The expected data from key spectroscopic techniques are summarized

below.
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Technique Feature Expected Observation

IR Spectroscopy C=O Stretch

Strong absorption band around

1715 cm⁻¹ (typical for

saturated aliphatic ketones).[9]

[10]

¹H NMR Spectroscopy α-CH Proton (on C3)

Deshielded proton, expected

chemical shift around 4.0-4.5

ppm, split by adjacent protons.

α'-CH₃ Protons (on C1)

Singlet, deshielded by the

carbonyl group, expected

chemical shift around 2.1-2.3

ppm.[9][10]

Other Alkyl Protons
Signals in the typical alkyl

region (approx. 0.9-1.7 ppm).

¹³C NMR Spectroscopy Carbonyl Carbon (C2)

Highly deshielded, with a

characteristic resonance in the

190-215 ppm range.[9][11]

α-Carbon (C3)
Signal shifted downfield due to

the attached bromine atom.

Mass Spectrometry Molecular Ion Peak (M⁺)

Observable peak

corresponding to the molecular

weight (179/181 due to Br

isotopes).[10][12]

α-Cleavage

Fragmentation of the bond

between the carbonyl group

and the α-carbon, yielding a

resonance-stabilized acylium

ion (RCO⁺).[9][12]

McLafferty Rearrangement

Possible if a γ-hydrogen is

present, leading to the loss of

a neutral alkene fragment.[12]
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Experimental Protocols & Workflows
General Synthesis of 3-Bromohexan-2-one
A common method for synthesizing α-bromo ketones is the direct bromination of the

corresponding ketone, such as 2-hexanone, under acidic conditions. The reaction proceeds via

an enol intermediate.

Diagram 1: General Synthesis Workflow for 3-Bromohexan-2-one

Reaction Setup
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Caption: General Synthesis Workflow for 3-Bromohexan-2-one.

Structural Characterization Workflow
Following synthesis, a systematic workflow is required to confirm the identity and purity of the

product. This involves a combination of the spectroscopic methods detailed previously.
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Diagram 2: Spectroscopic Characterization Workflow
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Caption: Spectroscopic Characterization Workflow.

Reactivity and Synthetic Utility
Due to its bifunctional nature, 3-Bromohexan-2-one is an intermediate for a variety of

chemical transformations. The molecule has multiple electrophilic sites that are susceptible to

nucleophilic attack.[7]

Key reaction pathways include:

Nucleophilic Substitution: The highly electrophilic α-carbon is the primary site for Sₙ2

reactions with a wide range of nucleophiles (e.g., amines, iodides, phosphites).[7][8] This is

fundamental to its use in building more complex molecular scaffolds.
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Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones

can rearrange to form carboxylic acid derivatives.[1][8] 3-Bromohexan-2-one would be

expected to yield a derivative of 2-methylpentanoic acid.[1]

Heterocycle Synthesis: α-Halo ketones are classic precursors for synthesizing heterocycles.

[8][13] For example, reaction with thioamides or thioureas can yield thiazoles and

aminothiazoles, respectively.[8]

Dehydrobromination: Treatment with a base can lead to the elimination of HBr, forming the

corresponding α,β-unsaturated ketone, 3-hexen-2-one.[1]

Diagram 3: Key Reactivity Pathways of 3-Bromohexan-2-one

3-Bromohexan-2-one
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Caption: Key Reactivity Pathways of 3-Bromohexan-2-one.

Conclusion
The molecular structure and bonding of 3-Bromohexan-2-one are defined by the powerful

electronic influence of its carbonyl group and α-bromine substituent. This arrangement creates

a highly reactive and versatile synthetic intermediate. A thorough understanding of its

spectroscopic properties and reactivity is crucial for its effective application in the synthesis of

pharmaceuticals and other complex organic molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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